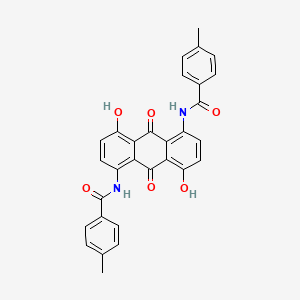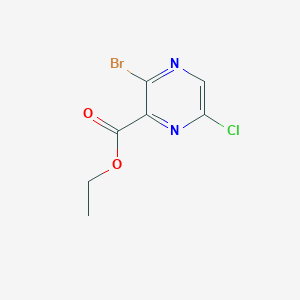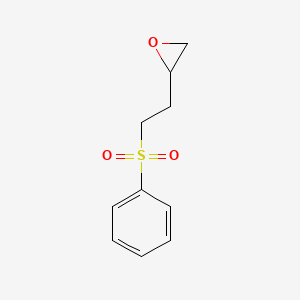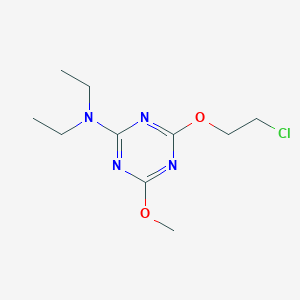![molecular formula C28H18F4N2O4 B13133043 1,4-Bis[4-(difluoromethoxy)anilino]anthracene-9,10-dione CAS No. 62149-29-5](/img/structure/B13133043.png)
1,4-Bis[4-(difluoromethoxy)anilino]anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis[4-(difluoromethoxy)anilino]anthracene-9,10-dione is a synthetic organic compound that belongs to the anthraquinone family. This compound is characterized by the presence of two difluoromethoxy aniline groups attached to the anthracene-9,10-dione core. Anthraquinone derivatives are known for their diverse applications in various fields, including dyes, pigments, and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[4-(difluoromethoxy)anilino]anthracene-9,10-dione typically involves the reaction of 1,4-diaminoanthraquinone with 4-(difluoromethoxy)aniline. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as palladium on carbon (Pd/C). The reaction conditions include heating the mixture to a temperature of around 100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis[4-(difluoromethoxy)anilino]anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions include various substituted anthraquinone derivatives, hydroquinones, and other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
1,4-Bis[4-(difluoromethoxy)anilino]anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other anthraquinone derivatives.
Biology: Investigated for its potential as an anticancer agent due to its structural similarity to known anthraquinone-based drugs.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of 1,4-Bis[4-(difluoromethoxy)anilino]anthracene-9,10-dione involves its interaction with cellular targets, leading to various biological effects. The compound can intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells. Additionally, it may inhibit specific enzymes involved in cellular signaling pathways, contributing to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mitoxantrone: An anthraquinone derivative used as an anticancer drug.
Ametantrone: Another anthraquinone-based anticancer agent.
1,4-Diaminoanthraquinone: A precursor for various anthraquinone derivatives.
Uniqueness
1,4-Bis[4-(difluoromethoxy)anilino]anthracene-9,10-dione is unique due to the presence of difluoromethoxy groups, which enhance its chemical stability and biological activity
Eigenschaften
CAS-Nummer |
62149-29-5 |
|---|---|
Molekularformel |
C28H18F4N2O4 |
Molekulargewicht |
522.4 g/mol |
IUPAC-Name |
1,4-bis[4-(difluoromethoxy)anilino]anthracene-9,10-dione |
InChI |
InChI=1S/C28H18F4N2O4/c29-27(30)37-17-9-5-15(6-10-17)33-21-13-14-22(34-16-7-11-18(12-8-16)38-28(31)32)24-23(21)25(35)19-3-1-2-4-20(19)26(24)36/h1-14,27-28,33-34H |
InChI-Schlüssel |
ABJAPHAVZLRQEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NC4=CC=C(C=C4)OC(F)F)NC5=CC=C(C=C5)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







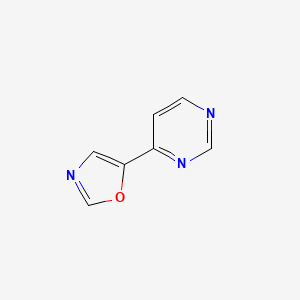
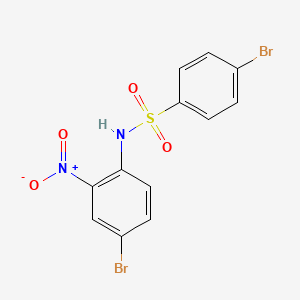
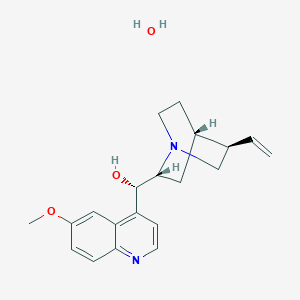
![6-Chloro-[2,3'-bipyridine]-4-carbaldehyde](/img/structure/B13133029.png)
